

comparing the safety profiles of (S)-TNG260 and pan-HDAC inhibitors

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Compound of Interest

Compound Name: (S)-TNG260

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A Comparative Safety Analysis: (S)-TNG260 vs. Pan-HDAC Inhibitors

For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of the safety profiles of the selective CoREST-HDAC1 inhibitor, **(S)-TNG260**, and traditional pan-Histone Deacetylase (HDAC) inhibitors, supported by available clinical and preclinical data.

The landscape of epigenetic cancer therapy is evolving, with a shift towards more targeted approaches aimed at improving efficacy while mitigating toxicities. This guide provides an objective comparison of the safety profiles of the novel selective CoREST-HDAC1 inhibitor, **(S)-TNG260**, and broadly acting pan-HDAC inhibitors. By examining available clinical trial data and preclinical evidence, this document aims to inform researchers and drug development professionals on the potential safety advantages of selective HDAC inhibition.

Executive Summary

(S)-TNG260 is a first-in-class, highly selective inhibitor of the CoREST (Co-repressor for RE1-silencing transcription factor) complex, which includes HDAC1.[1][2][3] This selectivity is hypothesized to result in a more favorable safety profile compared to pan-HDAC inhibitors, which non-selectively target multiple HDAC isoforms across different classes.[4] Pan-HDAC inhibitors, while effective in certain hematological malignancies, are associated with a range of dose-limiting toxicities, including myelosuppression, gastrointestinal disturbances, and cardiotoxicity.[5][6][7][8] Preclinical data suggests that TNG260 has lower toxicity to bone

marrow cells compared to non-selective HDAC inhibitors. Early clinical data for TNG260, while still emerging, points towards on-target HDAC inhibition-related toxicities such as cytopenias and fatigue, with a manageable safety profile.

Comparative Safety Data

The following tables summarize the incidence of common adverse events observed in clinical trials of various pan-HDAC inhibitors. Due to the early stage of clinical development for **(S)-TNG260**, a direct quantitative comparison is not yet available in public documents. The safety profile for TNG260 is therefore described based on available information from the ongoing Phase 1/2 clinical trial (NCT05887492).

Safety Profile of **(S)-TNG260** (from NCT05887492 Trial)

Initial findings from the Phase 1/2 study of TNG260 in combination with pembrolizumab have indicated that the dose-limiting toxicities are on-target and consistent with HDAC inhibition. These include cytopenias (reductions in blood cell counts) and fatigue. The adverse events were reported to be dose-dependent, and a maximum tolerated dose (MTD) has been established.

Table 1: Adverse Events for Panobinostat (PANORAMA-1 Trial) in Patients with Relapsed or Relapsed and Refractory Multiple Myeloma[9][10][11][12][13]

Adverse Event	Panobinostat + Bortezomib + Dexamethasone (Grade 3/4)	Placebo + Bortezomib + Dexamethasone (Grade 3/4)
Thrombocytopenia	67%	31%
Lymphopenia	53%	-
Neutropenia	35%	11%
Diarrhea	26%	8%
Asthenia/Fatigue	24%	-
Peripheral Neuropathy	More common with Panobinostat	-
Hemorrhage	45%	2%
Serious Adverse Events	60%	42%
Discontinuation due to AEs	36%	20%
Deaths during treatment	8%	5%

Table 2: Adverse Events for Vorinostat in Patients with Cutaneous T-Cell Lymphoma[14][15][16]
[17][18]

Adverse Event	Any Grade	Grade 3/4
Diarrhea	49-52%	-
Fatigue	46-52%	5%
Nausea	41-43%	4%
Anorexia	24-26%	-
Thrombocytopenia	26%	5%
Anemia	14%	-
Pulmonary Embolism	-	5%
Discontinuation due to AEs	12%	-

Table 3: Adverse Events for Belinostat (BELIEF Trial) in Patients with Relapsed or Refractory Peripheral T-Cell Lymphoma[5][6][7][8][19]

Adverse Event	Any Grade (>25%)	Grade 3/4 (≥5%)
Nausea	>25%	-
Fatigue	>25%	5.4%
Pyrexia	>25%	-
Anemia	>25%	10.9%
Vomiting	>25%	-
Thrombocytopenia	-	7.0%
Neutropenia	-	6.2%
Dyspnea	-	6.2%
Pneumonia	-	5.4%

Table 4: Adverse Events for Romidepsin in Patients with Peripheral T-Cell Lymphoma[20][21][22][23][24]

Adverse Event	Any Grade
Nausea	51-61%
Fatigue	40-50%
Vomiting	19-33%
Anorexia/Loss of Appetite	21-33%
Leucopenia	47%
Granulocytopenia	45%
Thrombocytopenia	47%
Anemia	40%
Discontinuation due to AEs	10-50%

Experimental Protocols

Detailed experimental protocols for the clinical trials cited are extensive and proprietary. However, this section outlines the general methodologies for key preclinical and clinical safety assessments relevant to HDAC inhibitors.

In Vivo Acute Oral Toxicity Assessment

This type of study is crucial in early preclinical development to determine the intrinsic toxicity of a compound. A common protocol follows the OECD 423 guidelines.[\[25\]](#)[\[26\]](#)[\[27\]](#)

- **Animal Model:** Typically, female BALB/c mice are used.
- **Dosing:** The test compound is administered orally at different dose levels (e.g., 300 mg/kg and 2000 mg/kg). A control group receives the vehicle.
- **Observation:** Animals are observed for mortality, clinical signs of toxicity, body weight changes, and food consumption over a defined period (e.g., 14 days).
- **Biochemical Analysis:** At the end of the study, blood samples are collected to analyze biochemical markers for liver and kidney function.

- Histopathology: Vital organs are harvested, weighed, and examined for any pathological changes.

Cell Viability Assays (MTT/MTS)

These in vitro assays are used to assess the cytotoxic effects of a compound on cancer cell lines.[\[28\]](#)[\[29\]](#)[\[30\]](#)[\[31\]](#)

- Cell Culture: Cancer cell lines of interest are seeded in 96-well plates and allowed to adhere overnight.
- Compound Treatment: The test compound is serially diluted and added to the cells. A vehicle control (e.g., DMSO) is also included.
- Incubation: The plates are incubated for a specified period (e.g., 48-72 hours).
- Reagent Addition:
 - MTT Assay: MTT reagent is added, which is converted to formazan crystals by viable cells. The crystals are then dissolved in a solubilization solution.
 - MTS Assay: MTS reagent is added directly to the culture medium.
- Data Acquisition: The absorbance is measured using a microplate reader at the appropriate wavelength (570 nm for MTT, 490 nm for MTS). The results are used to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Cardiotoxicity Assessment

Given the potential for cardiotoxicity with some HDAC inhibitors, in vitro and in vivo models are employed.[\[32\]](#)[\[33\]](#)[\[34\]](#)[\[35\]](#)[\[36\]](#)

- In Vitro Models: Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) are increasingly used. These cells are treated with the test compound, and various parameters are measured, including:
 - Cell viability

- Contractility
- Electrophysiology (e.g., using multi-electrode arrays)
- Calcium handling
- In Vivo Models: Animal models are used to assess cardiovascular parameters such as blood pressure, heart rate, and electrocardiogram (ECG) changes following drug administration.

Genotoxicity Assays

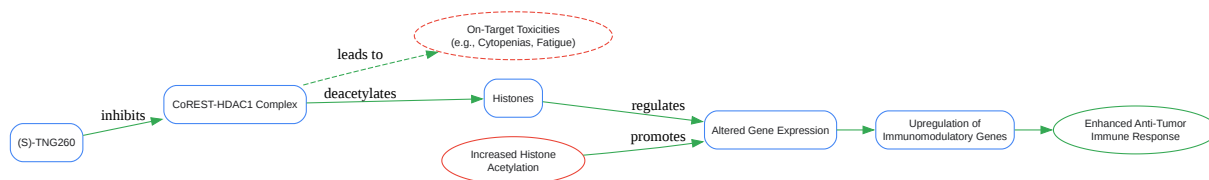
These assays are designed to detect compounds that can induce genetic or epigenetic damage.[\[37\]](#)[\[38\]](#)[\[39\]](#)

- Ames Test: A bacterial reverse mutation assay to detect point mutations.
- Mammalian Cell Assays:
 - Chromosomal Aberration Test: Detects structural and numerical chromosome damage in mammalian cells.
 - Micronucleus Test: Measures the formation of micronuclei, which are fragments of chromosomes or whole chromosomes left behind during cell division.
 - Epi-genotoxicity Assays: Newer assays are being developed to assess chemically induced epigenetic alterations, such as changes in DNA methylation or histone modifications.

Signaling Pathways and Mechanism of Toxicity

(S)-TNG260: Selective CoREST-HDAC1 Inhibition

(S)-TNG260's targeted approach is designed to minimize off-target effects. By selectively inhibiting the CoREST-HDAC1 complex, it aims to remodel the tumor microenvironment to be more responsive to immunotherapy, primarily by upregulating immunomodulatory genes. The "on-target" toxicities observed are a direct consequence of this intended mechanism.

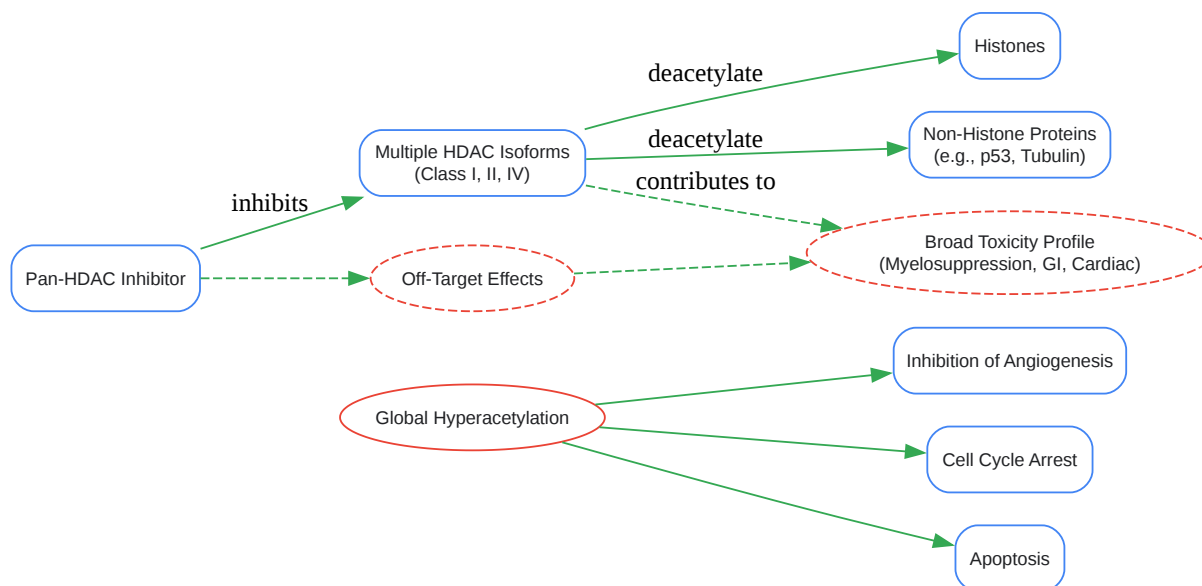


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(S)-TNG260 Mechanism of Action

Pan-HDAC Inhibitors: Broad Inhibition and Off-Target Effects

Pan-HDAC inhibitors lack specificity and inhibit multiple HDAC isoforms across different classes. This broad activity, while contributing to their anti-cancer effects, is also responsible for their wider range of toxicities. The inhibition of various HDACs disrupts numerous cellular processes in both cancer and healthy cells.



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Pan-HDAC Inhibitor Mechanism of Toxicity

Conclusion

The development of **(S)-TNG260** represents a promising step towards more targeted epigenetic therapies with potentially improved safety profiles. By selectively inhibiting the CoREST-HDAC1 complex, TNG260 aims to achieve a therapeutic window that is wider than that of pan-HDAC inhibitors. While early clinical data for TNG260 is encouraging, further studies with larger patient populations and longer follow-up are necessary to fully characterize its safety profile and definitively establish its advantages over existing pan-HDAC inhibitors. The data presented in this guide underscores the importance of isoform and complex selectivity in the design of next-generation HDAC inhibitors to minimize off-target toxicities and improve patient outcomes.

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